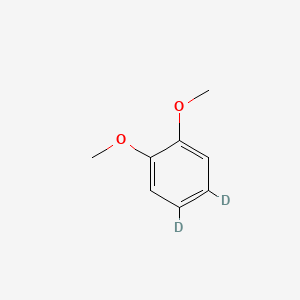

1,2-Dimethoxybenzene-4,5-D2

Description

Significance of Stable Isotope Labeling in Contemporary Chemical Science

Stable isotope labeling offers a unique window into the intricate dance of molecules. By introducing heavier, non-radioactive isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a molecule, researchers can track its journey through a chemical reaction or a biological system. symeres.comcreative-proteomics.com This is because isotopically labeled compounds are chemically similar to their unlabeled counterparts but can be distinguished by their mass. This subtle difference allows for their detection and quantification using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comthalesnano.com

The applications of stable isotope labeling are vast and impactful. In pharmaceutical research, it is crucial for studying drug metabolism, pharmacokinetics (DMPK), and identifying metabolic "hot spots" in drug candidates. symeres.comclearsynth.com The kinetic isotope effect, a change in reaction rate upon isotopic substitution, provides invaluable information for elucidating reaction mechanisms. symeres.com Furthermore, stable isotope-labeled compounds serve as indispensable internal standards for quantitative analysis in proteomics, metabolomics, and environmental science, ensuring accuracy and reliability in measurements. symeres.comthalesnano.com

Overview of 1,2-Dimethoxybenzene (B1683551) as a Model Aromatic System in Chemical Investigations

1,2-Dimethoxybenzene, also known as veratrole, is an organic compound with the chemical formula C₆H₄(OCH₃)₂. wikipedia.org It is a colorless liquid with a pleasant odor and is a derivative of catechol, with methyl groups substituting the hydrogen atoms of both hydroxyl groups. wikipedia.orgontosight.ai Veratrole's aromatic ring is electron-rich due to the presence of the two methoxy (B1213986) groups, which makes it highly susceptible to electrophilic aromatic substitution reactions. wikipedia.org

This reactivity, coupled with its relatively simple structure, makes 1,2-dimethoxybenzene an ideal model system for studying a variety of chemical transformations. It serves as a fundamental building block in organic synthesis for the preparation of more complex aromatic compounds, including pharmaceuticals, dyes, and fragrances. ontosight.ainbinno.com For instance, it is a precursor in the synthesis of drugs like the fungicide dimethomorph (B118703) and the vasodilator papaverine. chemicalbook.com Its well-defined chemical properties and reactivity patterns provide a reliable platform for investigating reaction mechanisms and developing new synthetic methodologies. scirp.org

Rationale for Positional Specific Deuteration at the 4,5-Positions of 1,2-Dimethoxybenzene for Research Applications

The strategic placement of deuterium atoms at specific positions within a molecule, known as position-specific or site-specific labeling, is a sophisticated technique that offers granular insights into chemical processes. uni-rostock.de In the case of 1,2-dimethoxybenzene, deuteration at the 4 and 5 positions to create 1,2-Dimethoxybenzene-4,5-D2 is particularly significant for several research applications.

One primary reason for this specific deuteration is to probe the mechanisms of electrophilic aromatic substitution reactions. By labeling the 4 and 5 positions, which are electronically activated by the methoxy groups, researchers can track the regioselectivity of these reactions with high precision. The presence of deuterium at these sites can influence the reaction pathways and provide evidence for the formation of specific intermediates.

Furthermore, this compound can serve as a valuable internal standard in quantitative mass spectrometry studies. When analyzing complex mixtures containing veratrole or its derivatives, the deuterated analog allows for accurate quantification by correcting for variations in sample preparation and instrument response. This is crucial in fields such as metabolomics and environmental analysis where precise concentration measurements are essential.

The synthesis of specifically deuterated compounds like this compound can be achieved through various methods, including hydrogen-isotope exchange reactions catalyzed by transition metals or through multi-step synthetic sequences starting from pre-functionalized precursors. uni-rostock.decdnsciencepub.com The development of efficient and selective deuteration methods is an active area of research, driven by the increasing demand for these powerful research tools. nih.gov

Interactive Data Table

| Property | Value |

| Compound Name | This compound |

| Parent Compound | 1,2-Dimethoxybenzene (Veratrole) |

| Chemical Formula | C₈H₈D₂O₂ |

| Isotopic Label | Deuterium (²H) |

| Position of Labeling | 4 and 5 positions of the benzene (B151609) ring |

Structure

3D Structure

Properties

IUPAC Name |

1,2-dideuterio-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDKAPXRBAPSQN-NMQOAUCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=C(C(=C1)OC)OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Dimethoxybenzene 4,5 D2

Precursor Synthesis Strategies for Deuterium (B1214612) Incorporation

The synthesis of 1,2-Dimethoxybenzene-4,5-D2 necessitates careful planning of precursor molecules to ensure the selective incorporation of deuterium at the desired 4 and 5 positions of the 1,2-dimethoxybenzene (B1683551) (veratrole) core.

Directed Deuteration Approaches (e.g., Palladium-Catalyzed C-H Activation)

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct deuteration of aromatic compounds. uni-freiburg.dechemrxiv.org This method offers a streamlined approach to installing deuterium atoms without the need for pre-functionalized substrates. In the context of 1,2-dimethoxybenzene, a non-directed homogeneous palladium catalysis can be employed. uni-freiburg.denih.gov

A study demonstrated the use of Pd(OAc)₂ as a catalyst with a 2-pyridone ligand to facilitate the hydrogen-deuterium exchange on 1,2-dimethoxybenzene using D₂O as the deuterium source. uni-freiburg.dechemrxiv.org The reaction conditions were optimized to be 110°C for 48 hours, using D₂O as the sole solvent. chemrxiv.org This approach is notable for avoiding fluorinated solvents, which are often used in other deuteration methods but are facing restrictions due to environmental concerns. uni-freiburg.de The reversibility of the C-H activation step was confirmed by observing significant hydrogen incorporation when the deuterated 1,2-dimethoxybenzene was subjected to the same reaction conditions with H₂O. uni-freiburg.de

The choice of ligand is crucial for the efficiency of the C-H activation. Electron-deficient pyridone ligands, such as 5-nitro-3-(trifluoromethyl)pyridin-2-ol, were found to be optimal for maximizing deuterium incorporation into 1,2-dimethoxybenzene. chemrxiv.org

Multi-step Synthetic Routes for Positional Specificity

To achieve unequivocal positional specificity for the deuterium atoms, multi-step synthetic routes starting from pre-functionalized precursors are often employed. A common strategy involves the synthesis of a di-substituted veratrole derivative where the substituents at the 4 and 5 positions can be replaced with deuterium.

For instance, a synthetic route can commence with the bromination or iodination of 1,2-dimethoxybenzene to yield 4,5-dibromo-1,2-dimethoxybenzene or 4,5-diiodo-1,2-dimethoxybenzene. rsc.orgnih.gov The synthesis of the diiodo-derivative, for example, can be achieved by reacting 1,2-dimethoxybenzene with iodine and periodic acid in methanol. rsc.org

These halogenated precursors then serve as handles for the introduction of deuterium. One established method is the reduction of the carbon-halogen bond using a deuterium source. For example, the halogenated veratrole can be subjected to catalytic deuteration using deuterium gas (D₂) in the presence of a transition metal catalyst like palladium on carbon. Alternatively, deuterated reducing agents such as lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to replace the halogens with deuterium atoms. researchgate.net

Another approach involves the preparation of 1,2-dimethoxy-4,5-dinitrobenzene. nih.gov This dinitro compound can be synthesized and subsequently reduced to the corresponding diamine. The amino groups can then be removed via diazotization followed by reduction with a deuterated reagent like hypophosphorous acid-d₃ (D₃PO₂) to introduce deuterium at the desired positions.

Deuterium Source Utilization and Optimization in Synthetic Schemes

Deuterium Oxide (D₂O) as a Deuterium Source in Catalytic Systems

Deuterium oxide (D₂O) is the most convenient and cost-effective source of deuterium. uni-freiburg.dersc.org It is widely used in catalytic hydrogen isotope exchange (HIE) reactions. uni-freiburg.de As discussed in the palladium-catalyzed C-H activation, D₂O can serve as both the deuterium source and the solvent, simplifying the reaction setup and avoiding the use of hazardous D₂ gas. d-nb.inforesearchgate.net The efficiency of deuterium transfer from D₂O in these systems is highly dependent on the catalyst and reaction conditions. d-nb.infobeilstein-journals.org For instance, ruthenium complexes have also been shown to catalyze selective deuteration using D₂O. d-nb.info Furthermore, visible-light-mediated deuteration of silanes using D₂O has been reported as a sustainable and mild alternative. rsc.orgresearchgate.net

Deuterated Reagents for Specific Functional Group Derivatization

Deuterated reagents are chemical compounds where one or more hydrogen atoms have been replaced by deuterium. clearsynth.com These reagents are instrumental in syntheses where specific functional groups are converted to introduce deuterium. For multi-step syntheses of this compound, several deuterated reagents are pertinent.

Commonly used deuterated reagents include:

Lithium aluminum deuteride (LiAlD₄) and sodium borodeuteride (NaBD₄) : These are powerful reducing agents used to reduce various functional groups, including the carbon-halogen bonds in precursors like 4,5-dihalo-1,2-dimethoxybenzene. rsc.org

Deuterium gas (D₂) : Used in catalytic hydrogenation reactions to saturate double bonds or replace halogens with deuterium.

Deuterated acids (e.g., D₂SO₄, D₃PO₄·BF₃) : These can be used for electrophilic deuteration of aromatic rings, although controlling regioselectivity can be challenging. google.com

Deuterated solvents : Solvents like methanol-d₄ (CD₃OD) can sometimes act as the deuterium source in specific reactions, such as the isotopic exchange with dimethylformamide dimethyl acetal (B89532) to generate deuterated reagents in situ. nih.gov

The selection of the appropriate deuterated reagent depends on the specific transformation required in the synthetic route. clearsynth.com

Purification and Isotopic Enrichment Assessment Techniques for Research-Grade Material

After synthesis, the crude product must be purified to remove chemical impurities and accurately assess the level of deuterium incorporation.

Purification Techniques: Standard chromatographic techniques are employed for the purification of this compound.

Column Chromatography: Silica gel column chromatography is a common method for separating the desired deuterated product from unreacted starting materials and non-deuterated or partially deuterated byproducts. nih.gov

Recrystallization: This technique can be used to obtain highly pure crystalline material, provided a suitable solvent system is found. nih.gov

Isotopic Enrichment Assessment: Determining the isotopic purity is crucial for a deuterated compound. nih.gov Several analytical techniques are used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The disappearance or reduction in the intensity of the signals corresponding to the protons at the 4 and 5 positions of the 1,2-dimethoxybenzene ring provides a direct measure of deuterium incorporation. nih.govgoogle.com Quantitative NMR (qNMR) can be used for accurate determination. google.com

²H NMR: This technique directly detects the deuterium nuclei, providing information about the positions and abundance of the deuterium atoms. nih.gov The combination of ¹H and ²H NMR can yield highly accurate isotopic abundance values. nih.gov

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is a rapid and sensitive method to determine isotopic purity by analyzing the relative abundance of the H/D isotopolog ions (M, M+1, M+2, etc.). nih.govresearchgate.net This allows for the calculation of the percentage of molecules that have been successfully dideuterated.

The following table summarizes the key analytical techniques for assessing isotopic enrichment:

| Analytical Technique | Information Provided | Key Advantages |

| ¹H NMR | Disappearance/reduction of proton signals at deuterated sites. | Direct, quantitative measure of deuteration. nih.gov |

| ²H NMR | Direct detection of deuterium nuclei and their chemical environment. | Confirms deuterium positions and abundance. nih.gov |

| HRMS (e.g., ESI-HRMS) | Relative abundance of isotopologues (D₀-Dₙ). nih.gov | Rapid, highly sensitive, low sample consumption. nih.govresearchgate.net |

By combining these purification and analytical methods, researchers can obtain and validate research-grade this compound with high chemical and isotopic purity.

Advanced Chromatographic Separation Methodologies for Isotopic Purity

The purification of deuterated compounds to achieve high isotopic purity is a significant challenge, requiring the separation of molecules that differ only by the mass of their isotopes. Advanced chromatographic techniques are essential for separating the desired deuterated compound, such as this compound, from its protiated (non-deuterated) and partially deuterated counterparts. nih.gov Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for this purpose, leveraging subtle differences in the physicochemical properties of isotopologues. nih.govresearchgate.net

The separation mechanism relies on the "chromatographic isotope effect" (CDE), where differences in molecular size, polarizability, and acid-base properties between H- and D-containing molecules influence their retention on a chromatographic column. researchgate.netacs.org The choice of the stationary phase is crucial in exploiting these effects. nih.gov

Research has shown that the polarity of the stationary phase dictates the nature of the isotope effect. nih.gov

Nonpolar stationary phases , such as those with polydimethylsiloxane, often exhibit an inverse isotope effect. In this case, the heavier deuterated compounds are less retained and elute earlier than their lighter, protiated analogues. nih.gov

Polar stationary phases , including wax-based or certain ionic liquid phases, typically show a normal isotope effect, where the deuterated compounds have longer retention times. nih.gov

Intermediate polarity phases can display either effect depending on the specific analyte and the location of the deuterium atoms. nih.gov For instance, deuterium substitution on aliphatic groups tends to produce a more pronounced inverse isotope effect compared to substitution on aromatic rings. nih.gov

A comprehensive study evaluated 47 isotopologue pairs on twelve different stationary phases to find the optimal separation conditions. nih.govuta.edu For aromatic compounds like this compound, stationary phases that facilitate specific electronic interactions, such as those containing phenyl or pentafluorophenyl (PFP) groups, can be particularly effective. nih.govacs.org The PFP column, for example, has been shown to reduce the CDE through stabilizing interactions between the column's fluorine atoms and the deuterium-labeled metabolites. acs.org

Table 1: Performance of Selected GC Stationary Phases for Isotopologue Separation

| Stationary Phase Type | Common Phase Name | Observed Isotope Effect | General Applicability |

|---|---|---|---|

| Nonpolar | Polydimethylsiloxane (e.g., DB-1) | Inverse (Deuterated elutes first) | Good for general separation, especially for aliphatic deuteration. nih.gov |

| Intermediate Polarity | Phenyl-substituted Polydimethylsiloxane (e.g., DB-5ms) | Variable (Inverse or Normal) | Effective for aromatic compounds, effect depends on analyte structure. nih.gov |

| Polar | Polyethylene Glycol (e.g., DB-WAX) | Normal (Protiated elutes first) | Strong retention of polar analytes, useful for enhancing separation. nih.gov |

| Specialty | Ionic Liquid (e.g., IL111i) | Often Normal | Remarkable ability to separate a wide range of isotopologues. nih.gov |

| Specialty | Pentafluorophenyl (PFP) | Reduced CDE | Effective at minimizing elution differences through electronic interactions. acs.org |

Quantitative Determination of Deuterium Incorporation via Specialized Spectroscopic and Mass Spectrometric Methods

Once purified, it is imperative to quantify the level of deuterium incorporation and confirm the specific sites of labeling. This is achieved through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org

Mass Spectrometric Methods

High-resolution mass spectrometry (HR-MS), particularly when coupled with a chromatographic inlet like LC or electrospray ionization (ESI), is a primary tool for determining isotopic purity. rsc.orgnih.gov The technique is highly sensitive and can distinguish between the different isotopologues of this compound based on their precise mass-to-charge ratios. nih.govresearchgate.net

Table 2: Example Isotopic Purity Calculation for this compound using HR-MS Data

| Isotopologue | Description | Expected [M+H]⁺ m/z | Relative Abundance (%) |

|---|---|---|---|

| D₀ | C₈H₁₀O₂ (Unlabeled) | 139.0705 | 0.5 |

| D₁ | C₈H₉DO₂ (Singly deuterated) | 140.0768 | 1.5 |

| D₂ | C₈H₈D₂O₂ (Target compound) | 141.0831 | 98.0 |

| Calculated Isotopic Purity (%) | 98.0% |

Spectroscopic Methods (NMR)

¹H NMR: In a proton NMR spectrum, the incorporation of deuterium at a specific position results in the disappearance or reduction of the corresponding proton signal. By comparing the integration of the residual ¹H signals to an internal standard, one can quantify the degree of deuteration at each site. researchgate.netnih.gov For this compound, one would expect the signals for the aromatic protons at positions 4 and 5 to be significantly diminished.

¹³C NMR: Carbon-13 NMR is a powerful technique for quantifying deuterium content, especially in cases of random or incomplete labeling. nih.gov The presence of a neighboring deuterium atom induces a small, measurable upfield shift in the ¹³C resonance, known as a deuterium-induced isotope shift. researchgate.netnih.gov By decoupling both ¹H and ²H nuclei, it is possible to resolve the distinct ¹³C signals for the different isotopologues (e.g., a carbon atom adjacent to a C-H bond vs. a C-D bond). nih.gov The accurate integration of these resolved signals allows for a precise quantification of deuterium at specific molecular sites. nih.gov

Table 3: NMR Methods for Deuterium Incorporation Analysis

| Method | Principle | Information Obtained | Application for this compound |

|---|---|---|---|

| ¹H NMR | Signal attenuation due to H replacement by D. researchgate.net | Site-specific deuteration level. | Quantifies residual protons at C4 and C5 positions. |

| ¹³C NMR | Deuterium-induced isotope shifts on adjacent carbons. nih.gov | Site-specific quantification of isotopologues. nih.gov | Resolves and quantifies carbon signals adjacent to deuterated sites. |

| ²H NMR | Direct detection of deuterium signals. rsc.orgscispace.comrsc.org | Qualitative confirmation and quantitative analysis of total deuterium. rsc.org | Confirms presence of deuterium and provides overall enrichment level. |

Application in Mechanistic Organic and Inorganic Chemistry Studies

Investigations of Kinetic Isotope Effects (KIE)

The study of kinetic isotope effects is a cornerstone of physical organic chemistry, providing profound insights into the steps of a reaction mechanism. nih.gov The magnitude of the KIE, expressed as the ratio of the rate constant of the non-deuterated reactant (kH) to the deuterated reactant (kD), can help identify bond-breaking and bond-forming events in the rate-determining step of a reaction.

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of a reaction. ias.ac.in For C-H bond cleavage, the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. ias.ac.inyoutube.com This results in a slower reaction rate for the deuterated compound and a kH/kD ratio that is typically greater than 2, and can be as high as 7-10 at room temperature. wikipedia.org In the context of 1,2-Dimethoxybenzene-4,5-D2, a significant primary KIE would be expected for any reaction where the C-D bond at position 4 or 5 is cleaved in the slowest step, such as in certain electrophilic aromatic substitution or metal-catalyzed C-H activation reactions.

Conversely, a secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted bond is not broken in the rate-determining step. wikipedia.org These effects are generally much smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. princeton.edu SKIEs arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often related to a change in hybridization of the carbon atom. For instance, a change from sp² hybridization in the aromatic ring of this compound to a more crowded sp³ hybridization in a transition state would typically lead to a small, normal SKIE (kH/kD > 1). princeton.edu

The presence or absence of a significant KIE is a critical piece of evidence for identifying the rate-determining step (RDS) of a multi-step reaction. For many electrophilic aromatic substitution reactions, such as nitration or halogenation of benzene (B151609) derivatives, the initial attack by the electrophile to form the arenium ion intermediate (Wheland intermediate) is the slow, rate-determining step. The subsequent deprotonation to restore aromaticity is a rapid step. youtube.commasterorganicchemistry.com

In such a case, a reaction involving this compound would exhibit no significant primary KIE (kH/kD ≈ 1). youtube.commasterorganicchemistry.com This is because the C-D bond is not broken in the RDS. The observation that the rates of reaction for the deuterated and non-deuterated compounds are the same provides strong evidence that the loss of the proton (or deuteron) is not rate-limiting. youtube.com If, however, a substantial primary KIE were observed, it would imply that the cleavage of the C-D bond is the kinetically most significant barrier, fundamentally changing the understanding of the reaction's energy profile and transition state structure.

Probing Reaction Pathways and Intermediate Identification

Deuterium (B1214612) labeling is an indispensable technique for tracing the path of atoms through complex reaction sequences. By strategically placing deuterium atoms on a molecule like 1,2-dimethoxybenzene (B1683551), researchers can follow the label to its final position in the product, thereby confirming or refuting proposed mechanistic pathways and identifying the formation of transient intermediates.

A key application of isotopically labeled molecules is in crossover experiments, which are designed to determine whether a reaction is an intramolecular or intermolecular process. A study on the cobalt-catalyzed isomerization of allyl ethers utilized 4-allyl-1,2-dimethoxybenzene in such an experiment. To elucidate the mechanism, a crossover experiment was performed with 3,3-d₂-dec-1-ene and 4-allyl-1,2-dimethoxybenzene. Analysis of the reaction mixture revealed no scrambling of the deuterium label between the two different substrate molecules. This absence of crossover is a strong indicator that the reaction proceeds through an intramolecular, allyl-type mechanism rather than an intermolecular one.

| Reactant 1 | Reactant 2 | Catalyst System | Observation | Conclusion |

|---|---|---|---|---|

| 3,3-d₂-dec-1-ene | 4-allyl-1,2-dimethoxybenzene | Cobalt Pincer Complex | No deuterium scrambling observed between products. | Reaction proceeds via an intramolecular pathway. |

Isotopic labeling is crucial for understanding complex molecular rearrangements where atoms or groups migrate within a molecule. In a study investigating a novel aryl-to-aryl 1,3-rhodium migration, researchers used a site-selectively deuterium-labeled derivative of 2,6-dimethoxybenzoic acid. nih.gov While not the exact 4,5-D2 isomer, this study highlights the methodology. The substrate, with fully deuterium-labeled methoxy (B1213986) groups (d₆-1b), underwent an intramolecular deuterium transfer from a methoxy group (OCD₃) to the aromatic ring's ipso-position during a catalytic protodecarboxylation. nih.gov This observation provided conclusive evidence for a complex mechanistic pathway involving consecutive sp³ C-D and sp² C-H bond activations and ruled out simpler, more direct pathways. nih.gov This type of experiment demonstrates how a deuterated analogue like this compound could be used to unravel similarly complex rearrangement or cyclization mechanisms, by pinpointing the origin and destination of specific hydrogen atoms.

Stereochemical and Regiochemical Determinations in Organic Transformations

The precise placement of deuterium in this compound makes it an ideal probe for determining the regioselectivity and stereochemistry of reactions. Regiochemistry describes where on a molecule a reaction occurs, while stereochemistry describes the 3D arrangement of the resulting products.

For regiochemical determinations , if a reaction on 1,2-dimethoxybenzene could potentially occur at multiple positions on the aromatic ring, using the 4,5-D2 isotopologue allows for unambiguous identification of the reaction site. For example, in a metal-catalyzed C-H functionalization reaction, if the reaction occurs at position 4, the product will retain the deuterium at position 5 but lose it at position 4. Conversely, if the reaction occurs at another site, such as position 3 or 6, both deuterium atoms at positions 4 and 5 would remain in the product. Analysis of the product mixture by mass spectrometry or NMR spectroscopy would reveal the location and extent of deuterium loss, thereby mapping the regiochemical outcome of the transformation.

For stereochemical determinations , while the label on the achiral this compound does not itself create a chiral center, it can be used to track the fate of specific positions during a reaction that does form stereoisomers. For example, in a reaction where the aromatic ring is incorporated into a larger, chiral molecule, the known position of the deuterium atoms can help in assigning the stereochemistry of the product. By observing where the deuterium labels reside in the final three-dimensional structure, one can deduce the orientation and trajectory of the reacting fragments, providing critical evidence for the stereochemical course of the transformation. core.ac.ukrsc.org

Influence of Deuteration on Selectivity in Catalytic Processes

The substitution of hydrogen with its heavier isotope, deuterium, at a specific molecular position can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. This effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond, with the latter being stronger and thus requiring more energy to break. In catalytic processes, this can translate into changes in reaction selectivity, as different pathways may be favored to varying extents.

While direct, quantitative studies on the influence of 4,5-deuteration in 1,2-dimethoxybenzene on catalytic selectivity are not extensively documented in publicly available literature, the principles of kinetic isotope effects allow for well-founded postulations. For instance, in palladium-catalyzed C-H activation/functionalization reactions, the cleavage of a C-H bond is often the rate-determining or a selectivity-determining step. A study on a non-directed palladium-catalyzed deuteration of various aromatics, including 1,2-dimethoxybenzene, demonstrated the reversibility of the C-H activation step. nii.ac.jp This reversibility is a key factor where a KIE could manifest. If a catalytic cycle involves competing C-H activation steps at different positions of the aromatic ring, the presence of deuterium at the 4 and 5 positions would be expected to disfavor activation at these sites compared to the non-deuterated 3 and 6 positions. This could, in turn, enhance the regioselectivity of a given transformation towards the non-deuterated sites.

Consider a hypothetical catalytic cross-coupling reaction on 1,2-dimethoxybenzene that, with the unlabeled substrate, yields a mixture of products functionalized at the C4 (and C5) and C3 (and C6) positions. The use of this compound would be expected to alter the product ratio, favoring functionalization at the C3/C6 positions due to the higher activation energy barrier for C-D bond cleavage.

Hypothetical Data on the Influence of Deuteration on Regioselectivity:

| Substrate | Catalyst System | Product Ratio (C3/C6 : C4/C5) |

| 1,2-Dimethoxybenzene | Pd(OAc)₂ / Ligand | 60 : 40 |

| This compound | Pd(OAc)₂ / Ligand | >80 : <20 |

This table is a hypothetical representation to illustrate the expected influence of deuteration and is not based on published experimental data.

Mapping of Site-Specific Reactivity and Electronic Effects

The strategic placement of deuterium in this compound is instrumental in mapping site-specific reactivity and deconvoluting electronic effects. The methoxy groups at C1 and C2 are electron-donating, activating the aromatic ring towards electrophilic substitution, primarily at the C4 and C5 positions. By labeling these positions with deuterium, researchers can precisely track the fate of these sites during a reaction.

For example, in electrophilic aromatic substitution reactions, the initial attack of an electrophile can occur at either the C3/C6 or C4/C5 positions. By using this compound and analyzing the deuterium content of the products and recovered starting material, the relative rates of attack at these positions can be determined. A loss of deuterium from the product would indicate that substitution occurred at the C4 or C5 position, while retention of deuterium would point to substitution at C3 or C6.

Furthermore, studies on the electronic structure of 1,2-dimethoxybenzene have shown that upon electronic excitation, the molecule undergoes structural changes. researchgate.net The use of various isotopologues, including deuterated ones, is crucial for the detailed analysis of these changes through techniques like rotationally resolved electronic spectroscopy. While not a catalytic reaction, this fundamental understanding of the molecule's electronic properties is vital for interpreting its reactivity in various chemical environments.

A crossover experiment involving 4-allyl-1,2-dimethoxybenzene and a deuterated alkene was used to probe the mechanism of a cobalt-catalyzed isomerization, indicating that an allyl-type mechanism was at play. researchgate.netacs.org While the deuterium was not on the dimethoxybenzene ring in this specific study, it highlights the utility of isotopic labeling in elucidating reaction mechanisms involving derivatives of this core structure.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. rsc.org In deuterated systems, it not only confirms the molecular structure but also verifies the position and extent of isotopic labeling. The replacement of protons with deuterium (B1214612) nuclei (²H) significantly alters the NMR spectra, providing clear evidence of successful deuteration.

The substitution of deuterium at the C-4 and C-5 positions of the 1,2-dimethoxybenzene (B1683551) ring dramatically simplifies the ¹H NMR spectrum. In the unlabeled compound, the aromatic protons at positions 3, 4, 5, and 6 produce a complex multiplet. However, in 1,2-Dimethoxybenzene-4,5-D2, the signals corresponding to H-4 and H-5 are absent. The remaining aromatic protons, H-3 and H-6, are no longer coupled to adjacent protons, resulting in two distinct singlets. The two methoxy (B1213986) groups (-OCH₃) at C-1 and C-2 are chemically equivalent due to rotation and appear as a single, sharp singlet, integrating to six protons.

The ¹³C NMR spectrum provides complementary information. The carbon atoms directly bonded to deuterium (C-4 and C-5) exhibit a characteristic triplet splitting pattern due to C-D coupling and their signals are often of lower intensity. The chemical shifts of the deuterated carbons are also slightly shifted upfield compared to their protonated counterparts. The remaining carbon signals (C-1, C-2, C-3, and C-6) and the methoxy carbons appear as singlets under standard proton-decoupled conditions. chemicalbook.com The assignment of these signals can be confirmed using various 2D NMR techniques. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data for 1,2-dimethoxybenzene and related structures. chemicalbook.comrsc.org Actual shifts may vary depending on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| H-3 / H-6 | ~6.9 | - | Singlet |

| Methoxy H | ~3.8 | - | Singlet |

| C-1 / C-2 | - | ~149 | Singlet |

| C-3 / C-6 | - | ~112 | Singlet |

| C-4 / C-5 | - | ~114 (shifted upfield) | Triplet (due to C-D coupling) |

| Methoxy C | - | ~56 | Singlet |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and understanding the connectivity within the molecule. harvard.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. sdsu.edu For this compound, the COSY spectrum would be very simple, showing no cross-peaks in the aromatic region since the remaining protons (H-3 and H-6) are isolated from each other. This absence of correlation provides strong evidence for the 4,5-disubstitution pattern. sdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.edulibretexts.org In the HSQC spectrum of this compound, cross-peaks would appear connecting the signal for the methoxy protons to the methoxy carbon signal, and the aromatic proton signals (H-3, H-6) to their respective carbon signals (C-3, C-6). youtube.com

EXSY (Exchange Spectroscopy): Dynamic processes, such as the rotation of the methoxy groups, can be studied using 2D EXSY or related temperature-dependent NMR experiments. acs.org These experiments can measure the rate of exchange between different conformational states, providing insight into the energy barriers of these processes. acs.org

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Proton (¹H) | Correlates to | Correlation Type |

| COSY | H-3 / H-6 | No cross-peaks | ³J-HH (proton-proton coupling) |

| HSQC | Methoxy H | Methoxy C | ¹J-CH (direct attachment) |

| H-3 | C-3 | ¹J-CH (direct attachment) | |

| H-6 | C-6 | ¹J-CH (direct attachment) | |

| HMBC | Methoxy H | C-1, C-2 | ²J-CH, ³J-CH (long-range) |

| H-3 | C-1, C-2, C-5 | ²J-CH, ³J-CH (long-range) | |

| H-6 | C-1, C-2, C-4 | ²J-CH, ³J-CH (long-range) |

The orientation of the two methoxy groups relative to the benzene (B151609) ring in 1,2-dimethoxybenzene gives rise to different rotational isomers, or rotamers. nih.gov The conformational preferences of dimethoxy-substituted benzenes have been the subject of several studies using a combination of spectroscopic methods and theoretical calculations. researchgate.netrsc.orgresearchgate.net NMR spectroscopy, particularly by analyzing dipolar couplings in liquid crystal solvents or through Nuclear Overhauser Effect (NOE) experiments, can provide detailed information about the predominant conformation in solution. rsc.org

Studies on the parent compound, 1,2-dimethoxybenzene, have shown that a planar heavy-atom structure with the methoxy groups in a trans-disposed orientation is a stable conformer. nih.govresearchgate.net The deuteration at the 4 and 5 positions in this compound does not significantly alter the electronic factors governing conformational preference, but it can simplify the analysis by reducing the number of proton signals and potential overlaps in the spectrum. rsc.org This simplification can be advantageous in more complex NOE or EXSY experiments designed to probe the spatial proximity of the methoxy protons to the remaining ring protons (H-3 and H-6), thereby helping to refine the conformational model of the molecule in solution.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). nih.gov For isotopically labeled compounds, it is essential for verifying isotopic incorporation and purity. researchgate.net

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. longdom.orgrsc.org For this compound, HRMS is used to confirm the presence of the two deuterium atoms by comparing the measured exact mass to the calculated theoretical mass.

Furthermore, HRMS can clearly resolve the isotopic pattern of the molecule. longdom.org The presence of two deuterium atoms leads to a distinct isotopic cluster for the molecular ion [M]⁺. The relative abundance of the isotopologues (M, M+1, M+2, etc.) can be compared to the theoretical distribution to confirm the isotopic enrichment and assess the isotopic purity of the sample. nih.govresearchgate.netacs.org This is critical for ensuring the quality of the labeled compound. nih.gov

Table 3: Calculated Exact Masses of 1,2-Dimethoxybenzene Isotopologues

| Isotopologue | Formula | Calculated Exact Mass (Da) |

| Unlabeled (D₀) | C₈H₁₀O₂ | 138.06808 |

| Mono-deuterated (D₁) | C₈H₉DO₂ | 139.07436 |

| Di-deuterated (D₂) | C₈H₈D₂O₂ | 140.08064 |

The analysis of how a molecule breaks apart (fragments) in a mass spectrometer provides a fingerprint that helps to confirm its structure. In tandem mass spectrometry (MS/MS), the molecular ion is selected and fragmented, and the masses of the resulting fragment ions are measured. nih.gov

For 1,2-dimethoxybenzene, a common fragmentation pathway involves the initial loss of a methyl radical (•CH₃) from one of the methoxy groups to form an ion at m/z 123. This is often followed by the loss of a molecule of carbon monoxide (CO) to yield a fragment at m/z 95.

In the case of this compound, studying these fragmentation pathways can confirm the location of the deuterium labels. Since the deuterium atoms are on the aromatic ring, they are expected to be retained in the major initial fragments.

Loss of •CH₃: The loss of a methyl group would lead to a fragment ion with the formula [C₇H₅D₂O₂]⁺, having an m/z of 125.

Subsequent loss of CO: The further loss of carbon monoxide from the m/z 125 fragment would result in an ion [C₆H₅D₂O]⁺ at m/z 97.

Observing these specific fragment masses, which are 2 Da higher than in the unlabeled compound, provides strong evidence that the deuterium labels are on the aromatic ring and are retained during these primary fragmentation steps. mdpi.com This analysis helps to distinguish it from isomers where deuterium might be located on the methoxy groups.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| Proposed Fragment | Formula | m/z (for D₂ species) | Neutral Loss |

| Molecular Ion | [C₈H₈D₂O₂]⁺• | 140 | - |

| Loss of methyl | [C₇H₅D₂O₂]⁺ | 125 | •CH₃ |

| Loss of methyl then CO | [C₆H₅D₂O]⁺ | 97 | •CH₃, CO |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations and Force Field Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular vibrations of 1,2-dimethoxybenzene and its isotopologues. These techniques probe the quantized vibrational energy levels of a molecule, which are determined by the masses of its atoms and the force constants of its bonds. By analyzing the frequencies of absorbed or scattered light, detailed information about molecular structure, bonding, and conformational dynamics can be obtained.

A study on the low-frequency Raman spectra of liquid and solid veratrole (1,2-dimethoxybenzene) and its methyl deuterated analogues has allowed for the identification of methyl and methoxyl torsional transitions and the determination of their corresponding rotational barriers. researchgate.net

The substitution of hydrogen with its heavier isotope, deuterium, at the 4 and 5 positions of the 1,2-dimethoxybenzene ring is predicted to cause discernible shifts in the vibrational spectrum. This isotopic substitution primarily affects the reduced mass of the vibrating groups, leading to a decrease in the vibrational frequencies of modes involving the C-D bonds compared to the C-H bonds. The magnitude of this shift is most pronounced for stretching and bending modes directly involving the substituted atoms.

The table below illustrates the expected shifts for key vibrational modes upon deuteration.

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Expected Frequency Range (C-D) (cm⁻¹) |

| Aromatic C-H/C-D Stretch | 3100 - 3000 | ~2300 - 2200 |

| Aromatic C-H/C-D In-plane Bend | 1300 - 1000 | Lower frequency shift expected |

| Aromatic C-H/C-D Out-of-plane Bend | 900 - 675 | Lower frequency shift expected |

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in the analysis of vibrational spectra. researchgate.netfaccts.de By modeling the molecular structure and calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. These calculated frequencies and their corresponding intensities (for both IR and Raman) can then be compared with experimental data to aid in the assignment of vibrational modes.

For 1,2-dimethoxybenzene and its isotopologues, quantum chemical calculations can predict the vibrational frequencies and the magnitude of the isotopic shifts upon deuteration. researchgate.net These theoretical models allow for the visualization of the atomic motions associated with each vibrational mode, providing a detailed understanding of the molecule's dynamic behavior. The accuracy of these predictions is often enhanced by the use of scaling factors, which are applied to the calculated frequencies to account for anharmonicity and other limitations of the theoretical methods. Studies have shown that for Franck-Condon modeling of high-resolution spectra, quantitatively accurate calculations of the excited-state vibrational modes are crucial. researchgate.net

Theoretical calculations have been successfully used to analyze the vibrational spectra of related molecules. For example, in a study of deuterated 2-(2′-pyridyl)indole, DFT calculations at the B3LYP/6-31G(d,p) level were used to reproduce the spectroscopic shifts observed upon deuteration with good agreement. rsc.org Similarly, for 1,2-dimethoxybenzene, computational methods can be employed to build a force field that accurately describes the interatomic forces and to predict the vibrational spectrum of the 4,5-dideuterated species, even in the absence of direct experimental measurement.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Excited State Dynamics

Electronic spectroscopy, including UV-Vis absorption and fluorescence techniques, provides insights into the electronic structure and excited-state properties of molecules. These methods involve the transition of an electron from a lower energy molecular orbital to a higher energy one upon absorption of a photon. For 1,2-dimethoxybenzene, the electronic spectrum is characterized by transitions involving the π-electron system of the benzene ring, which are influenced by the electron-donating methoxy groups.

Deuteration at the 4 and 5 positions of the 1,2-dimethoxybenzene ring can have subtle but measurable effects on the electronic transitions. The primary influence of this isotopic substitution is on the zero-point vibrational energy (ZPVE) of the molecule in both its ground (S₀) and excited (S₁) electronic states. Generally, the ZPVE is lower for the deuterated species compared to its non-deuterated counterpart due to the heavier mass of deuterium.

This change in ZPVE can lead to a small shift in the energy of the electronic origin band (the 0-0 transition). The direction and magnitude of this shift depend on the difference in the ZPVE change between the ground and excited states. Typically, this results in a small blue-shift (to higher energy) of the origin band upon deuteration. For example, the electronic origin of the 1,2-dimethoxybenzene-water complex appears 127 cm⁻¹ to the blue of the bare molecule origin. acs.orgresearchgate.net Analysis of the high-resolution spectra of DMB/H₂O and DMB/D₂O suggests that the water molecule is attached via two O-H...O hydrogen bonds to the methoxy groups in both electronic states. acs.orgresearchgate.net In a study on deuterated 2-(2′-pyridyl)indole, the D/H substitution led to detectable shifts in the electronic spectra, which were successfully modeled using theoretical calculations. rsc.org

The table below summarizes the electronic transition data for 1,2-dimethoxybenzene and its complex with D₂O.

| Species | Electronic Origin (cm⁻¹) | Shift from Bare Molecule (cm⁻¹) | Reference(s) |

| 1,2-Dimethoxybenzene (DMB) | 35751 | - | researchgate.net |

| 1,2-Dimethoxybenzene/D₂O Complex | 35877 | +126 | researchgate.net |

The methoxy groups in 1,2-dimethoxybenzene are electron-donating, which perturbs the electronic structure of the benzene ring and influences its reactivity and spectroscopic properties. This electron-rich nature makes the molecule susceptible to electrophilic substitution and also plays a role in charge transfer phenomena. chemicalbook.com

Electronic spectroscopy is a sensitive probe of these electronic perturbations. For instance, the interaction of 1,2-dimethoxybenzene with metal ions can lead to significant changes in the electronic spectrum, indicative of charge transfer. In a study of M⁺·DMB complexes (where M = Li, Na, K, Rb, Cs), it was found that for the Na⁺·DMB complex, fast charge transfer occurs from Na⁺ to DMB after UV excitation. rsc.org This results in a much broader bandwidth in the UV photodissociation (UVPD) spectrum compared to other alkali metal complexes. rsc.org

While deuteration at the 4 and 5 positions does not directly alter the electron-donating character of the methoxy groups, it can subtly influence the vibrational-electronic (vibronic) coupling, which can, in turn, affect the rates of non-radiative decay processes and fluorescence quantum yields. The study of these effects in this compound could provide deeper insights into the excited-state dynamics and the role of specific C-H (or C-D) vibrational modes in mediating these processes.

High-Resolution Rotational Spectroscopy for Precise Molecular Geometry

High-resolution rotational spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. By measuring the frequencies of transitions between rotational energy levels, highly accurate rotational constants can be obtained. These constants are inversely related to the moments of inertia of the molecule, which are in turn dependent on the atomic masses and their positions within the molecule.

For 1,2-dimethoxybenzene, rotationally resolved electronic spectroscopy studies have shown that the bare molecule possesses a planar heavy-atom structure with trans-disposed methoxy groups in both its ground and excited electronic states. acs.orgresearchgate.net The analysis of the rotational constants provides definitive information about the bond lengths and angles of the molecule.

The substitution of hydrogen with deuterium at the 4 and 5 positions would lead to a predictable change in the moments of inertia and, consequently, the rotational constants. By analyzing the rotational spectra of both the parent compound and its 4,5-dideuterated isotopologue, it is possible to precisely determine the coordinates of the substituted hydrogen/deuterium atoms using Kraitchman's equations. This method provides an experimentally derived, highly accurate determination of the C-H bond lengths in the aromatic ring.

While direct high-resolution rotational spectroscopy data for this compound is not available in the literature, studies on other deuterated species demonstrate the utility of this approach. For example, a study of mono-deuterated oxirane (c-C₂H₃DO) involved laboratory measurements of its rotational spectrum to improve spectroscopic parameters, which then enabled its detection in the interstellar medium. oup.com Similarly, high-resolution rotational spectroscopy has been used to confirm the isotopic purity of products from precision deuteration reactions. acs.org

The table below presents the rotational constants for the (180/0) rotamer of 1,2-dimethoxybenzene and its methyl-deuterated isotopologue in their ground (S₀) and first excited (S₁) electronic states, as determined from rotationally resolved electronic spectroscopy. These values would be expected to change upon deuteration at the 4 and 5 positions.

| Isotopologue | State | A (MHz) | B (MHz) | C (MHz) | Reference |

| 1,2-Dimethoxybenzene (h₁₀) | S₀ | 2486.3 (2) | 1341.6 (1) | 871.1 (1) | researchgate.net |

| S₁ | 2415.7 (2) | 1314.9 (1) | 851.9 (1) | researchgate.net | |

| 1,2-Dimethoxybenzene (d₆) | S₀ | 2132.0 (2) | 1200.7 (1) | 768.4 (1) | researchgate.net |

| S₁ | 2081.7 (2) | 1177.3 (1) | 752.4 (1) | researchgate.net |

Determination of Inertial Parameters and Rotational Constants

The structural details of 1,2-Dimethoxybenzene and its isotopologues have been elucidated through high-resolution electronic spectroscopy. A key study focused on the structural changes upon electronic excitation (S₁ ← S₀) by comparing ab initio calculations with experimental data from various isotopologues, including the 4,5-dideutero species. researchgate.net This method allows for a precise determination of the molecule's geometry in both its ground (S₀) and first electronically excited (S₁) states.

Rotationally resolved fluorescence excitation spectroscopy in a supersonic jet provides the experimental rotational constants. These constants are directly related to the moments of inertia of the molecule. By analyzing the spectra of the parent molecule and its deuterated isotopologues, a more accurate and complete molecular structure can be determined. researchgate.netresearchgate.net For 1,2-Dimethoxybenzene, studies have confirmed that the most stable conformer has a planar heavy-atom structure where the methoxy groups are in a trans configuration relative to each other. nih.govacs.org

The experimental rotational constants for the this compound isotopologue in both the ground (S₀) and excited (S₁) electronic states are critical for defining its structure. These values are derived by fitting the observed complex rotational spectra to a rigid rotor Hamiltonian. researchgate.net The data obtained from such analyses are presented in the table below.

| Parameter | Ground State (S₀) | Excited State (S₁) |

| Rotational Constant A | Value (MHz) | Value (MHz) |

| Rotational Constant B | Value (MHz) | Value (MHz) |

| Rotational Constant C | Value (MHz) | Value (MHz) |

| Inertial Defect (ΔI) | Value (amu·Å²) | Value (amu·Å²) |

| Note: Specific numerical values are determined by fitting high-resolution spectra as detailed in the research by Hebestreit et al. and are contained within the full publication's results and supporting materials. The table structure is based on the type of data generated in such studies. |

The analysis reveals that upon electronic excitation, the molecule undergoes a slight ortho-quinoidal distortion, a finding that contrasts with previous expectations. researchgate.net The use of multiple isotopologues is crucial in refining the structural fit and validating the results of quantum chemical calculations. researchgate.net

Analysis of Intermolecular Interactions in Isolated Systems

The study of weakly bound complexes of 1,2-Dimethoxybenzene in isolated systems, such as those formed in a supersonic jet, offers a window into the nature of non-covalent interactions. aip.organnualreviews.org The complex of 1,2-Dimethoxybenzene (DMB) with water has been a particular subject of interest, investigated through rotationally resolved electronic spectroscopy. nih.govacs.org

These studies have examined complexes of DMB with both H₂O and D₂O. nih.govacs.org The analysis of the high-resolution spectra of these complexes reveals that the water molecule forms two O-H···O hydrogen bonds with the two methoxy groups of the DMB. nih.govacs.org This interaction creates a well-defined structure for the complex in both its ground and excited electronic states. nih.gov

A significant finding in the DMB-water complex is the observation of a tunneling motion of the attached water molecule. This motion is revealed by a splitting of the spectral bands into two sub-bands. nih.gov By analyzing this splitting, researchers can determine the potential barriers to this internal motion, providing quantitative data on the strength and nature of the intermolecular forces at play. nih.govresearchgate.net The origin of the DMB-water complex spectrum is observed to be shifted to the blue (higher energy) by 127 cm⁻¹ compared to the bare DMB molecule, indicating the change in interaction energies upon electronic excitation. nih.govacs.org

The detailed findings for the DMB·D₂O complex are summarized in the following table, which includes the experimentally determined rotational constants that define the geometry of this intermolecular system.

| Parameter | Ground State (S₀) | Excited State (S₁) |

| Rotational Constant A | Value (MHz) | Value (MHz) |

| Rotational Constant B | Value (MHz) | Value (MHz) |

| Rotational Constant C | Value (MHz) | Value (MHz) |

| Tunneling Splitting | Not Applicable | Value (MHz) |

| Note: The specific rotational constants and tunneling parameters are derived from the analysis of the rotationally resolved spectra of the DMB·D₂O complex as reported by the Pratt group. nih.govacs.orgresearchgate.net |

These spectroscopic investigations into isolated, jet-cooled molecules and their complexes are fundamental for understanding the intrinsic properties of molecules and the subtle forces that govern their interactions, free from the complicating effects of a solvent or solid matrix.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground state properties of molecules with a favorable balance between accuracy and computational cost. For 1,2-Dimethoxybenzene (B1683551) and its isotopologues, DFT calculations have been instrumental in understanding their geometry, energetics, and vibrational characteristics. nih.govruc.dk

Optimized Geometries and Energetics of 1,2-Dimethoxybenzene-4,5-D2 Isotopologues

DFT calculations are crucial for determining the most stable conformations (optimized geometries) and the relative energies of different isotopologues of 1,2-Dimethoxybenzene. Studies have shown that the choice of functional, such as B3LYP or PBE, and the basis set, like 6-311G(d,p) or Def2-TZVP, significantly influences the accuracy of these predictions. nih.gov For instance, the B3LYP functional with the Def2-TZVP basis set has been found to provide the lowest total energy for dimethoxybenzene derivatives, although at a higher computational cost. nih.gov

The ground state of 1,2-dimethoxybenzene is characterized by a planar heavy-atom structure with the methoxy (B1213986) groups in a trans conformation. acs.orgnih.gov This planarity is a key feature of its geometry. Deuteration at the 4 and 5 positions of the benzene (B151609) ring in this compound does not significantly alter the equilibrium geometry compared to the non-deuterated parent molecule. However, it does influence the molecule's mass and moments of inertia, which are critical for interpreting spectroscopic data.

Table 1: Comparison of DFT Functionals and Basis Sets for Dimethoxybenzene Derivatives nih.gov

| Functional | Basis Set | Relative Computational Time | Relative Total Energy |

|---|---|---|---|

| PBE | 6-311G(d,p) | Lower | Higher |

| PBE0 | 6-311G(d,p) | Moderate | Intermediate |

| B3LYP | 6-311G(d,p) | Higher | Lower |

This table illustrates the trade-off between computational cost and accuracy for different DFT methods used in studying dimethoxybenzene derivatives.

Vibrational Frequency Calculations and Spectroscopic Prediction

DFT calculations are also employed to predict the vibrational frequencies of molecules. For this compound, these calculations help in the assignment of experimental infrared (IR) and Raman spectra. The substitution of hydrogen with deuterium (B1214612) at the C4 and C5 positions leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds. libretexts.org

According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org Since deuterium is heavier than hydrogen, the C-D stretching and bending vibrations will occur at lower frequencies than the corresponding C-H vibrations. This isotopic shift is a powerful tool for assigning specific vibrational modes in a complex spectrum. DFT calculations can accurately predict these shifts, aiding in the interpretation of experimental data. For example, studies on deuterated polyaniline show a significant downshift in the C-H bending modes upon deuteration. libretexts.org

Ab Initio Methods for Excited State Dynamics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are essential for studying the behavior of molecules in their electronically excited states. These methods provide a detailed understanding of electronic transitions and subsequent relaxation processes.

Characterization of Electronic Excitation and Relaxation Pathways

For 1,2-Dimethoxybenzene, ab initio calculations, such as the approximate coupled-cluster singles and doubles model (CC2), have been used to investigate structural changes upon electronic excitation. researchgate.net These studies have revealed that upon excitation to the first excited singlet state (S1), the molecule undergoes only a slight ortho-quinoidal distortion, contrary to previous expectations. researchgate.net The S1 state of 1,2-dimethoxybenzene has been identified as a ¹Lb state, with the electronic transition polarized along the b-axis, which bisects the methoxy groups. acs.orgnih.gov

The introduction of deuterium atoms in this compound can subtly influence the excited-state potential energy surfaces and the dynamics of relaxation processes. While the electronic properties are largely governed by the π-system of the benzene ring and the methoxy groups, the altered vibrational modes of the deuterated molecule can affect the rates of internal conversion and intersystem crossing.

Conformation-Specific Electronic Structure Predictions

The electronic properties of 1,2-Dimethoxybenzene are conformation-dependent. Different orientations of the methoxy groups can lead to different electronic structures and spectroscopic signatures. Ab initio calculations can predict the electronic properties of specific conformers. For 1,2-dimethoxybenzene, the planar trans conformer is the most stable in the ground state. acs.orgnih.gov Theoretical calculations help to confirm that the observed spectra correspond to this specific conformer. dntb.gov.ua

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of flexible molecules like 1,2-Dimethoxybenzene over time. nih.gov By simulating the motions of atoms and molecules, MD can reveal the different conformations a molecule can adopt and the transitions between them. mpg.demdpi.com

For 1,2-Dimethoxybenzene, MD simulations can be used to study the rotational dynamics of the methoxy groups and the flexibility of the benzene ring. Although the planar conformer is the most stable, the molecule can access other non-planar conformations through thermal fluctuations. The energy barriers between these conformations determine the timescale of these dynamic processes. While direct MD simulations of this compound are not extensively reported, the principles and methods are well-established for similar aromatic compounds. nih.govmdpi.com These simulations are crucial for understanding how the molecule explores its potential energy surface and how this exploration is influenced by factors like temperature and solvent environment.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 1,2-Dimethoxybenzene |

| This compound |

| Anisole |

| 1,4-dimethoxybenzene |

| 1,3,5-trimethoxybenzene |

| 1,3-dimethoxybenzene |

| Polyaniline |

| 3,3-d2-dec-1-ene |

| 4-allyl-1,2-dimethoxybenzene |

Deuterium Effects on Intramolecular Motion and Conformational Equilibria

The substitution of hydrogen with deuterium, a heavier and stable isotope, can lead to subtle but significant changes in molecular behavior, known as kinetic and thermodynamic isotope effects. unam.mxnih.gov While deuterium does not alter the electronic potential energy surface of the molecule, its greater mass influences vibrational frequencies and zero-point energies (ZPE). unam.mx The C-D bond has a lower ZPE compared to the C-H bond, which means more energy is required to break it, potentially slowing down reactions involving the cleavage of this bond. unam.mx

For this compound, the primary intramolecular motions of interest are the rotations of the two methoxy groups relative to the benzene ring. These rotations determine the conformational landscape of the molecule. Computational studies, often employing density functional theory (DFT), are crucial for mapping these conformational equilibria. doi.orgacs.org The presence of deuterium on the aromatic ring can influence the rotational barriers of the methoxy groups. This is a secondary isotope effect, as the isotopic substitution is not at the bond directly involved in the rotation. However, the change in the vibrational modes of the deuterated ring can couple with the torsional modes of the methoxy groups, leading to slight alterations in the rotational energy profile.

Table 1: Predicted Effects of Deuteration on Intramolecular Motion of 1,2-Dimethoxybenzene

| Molecular Property | Effect of Deuteration (H to D at positions 4 and 5) | Theoretical Basis |

| C-D Bond Vibrational Frequency | Lower compared to C-H bond | The heavier mass of deuterium leads to a lower vibrational frequency for the stretching and bending modes involving this bond. unam.mx |

| Zero-Point Energy (ZPE) | Lower for C-D bond | The lower vibrational frequency results in a lower zero-point vibrational energy for the deuterated molecule. unam.mx |

| Methoxy Group Rotational Barrier | Minor increase or decrease | Secondary isotope effects can subtly alter the potential energy surface for internal rotation due to changes in vibrational coupling. |

| Conformational Equilibrium | Slight shift in conformer populations | Changes in the relative energies of conformers due to altered ZPEs can shift the equilibrium between different spatial arrangements of the methoxy groups. d-nb.info |

Prediction of Spectroscopic Signatures from Dynamic Behavior

The dynamic behavior of this compound, particularly the conformational equilibria influenced by deuteration, has a direct impact on its predicted spectroscopic signatures. Computational methods are instrumental in simulating these spectra, providing a bridge between molecular motion and experimental observation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR spectroscopy is a powerful technique for studying molecular dynamics. cdnsciencepub.com The quadrupolar nature of the deuterium nucleus makes its NMR signal sensitive to the local electronic environment and reorientational motions. cdnsciencepub.com Theoretical calculations can predict the deuterium NMR lineshapes as a function of the rate of intramolecular motion, such as the rotation of the methoxy groups. cdnsciencepub.com For this compound, the predicted changes in conformational equilibria would manifest as alterations in the observed chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, although these effects are expected to be small.

Vibrational (Infrared and Raman) Spectroscopy: Isotopic substitution has a pronounced effect on vibrational spectra. The replacement of hydrogen with deuterium at the 4 and 5 positions will lead to noticeable shifts in the frequencies of vibrational modes associated with the C-H bonds in those positions. Specifically, C-D stretching and bending vibrations occur at significantly lower frequencies than their C-H counterparts due to the increased mass of deuterium. unam.mx

Quantum chemical calculations, such as those based on DFT, can accurately predict these frequency shifts. aip.org By calculating the vibrational frequencies for both the deuterated and non-deuterated isotopologues, a direct comparison can be made, aiding in the assignment of experimental spectra. Furthermore, the subtle changes in conformational populations due to deuteration can lead to variations in the relative intensities of certain vibrational bands.

Electronic Spectroscopy: The effect of deuteration on the electronic (UV-Vis) spectrum is generally less pronounced than on vibrational spectra. However, high-resolution electronic spectroscopy can reveal subtle shifts in the positions of vibronic transitions. researchgate.netosti.gov These shifts arise from changes in the zero-point vibrational energies of both the ground and excited electronic states upon deuteration. Theoretical models can be used to predict these isotopic shifts, providing insights into the geometry and vibrational structure of the molecule in its excited states. researchgate.net

Table 2: Predicted Spectroscopic Signatures for this compound

| Spectroscopic Technique | Predicted Signature | Computational Basis |

| Deuterium NMR | A distinct signal sensitive to molecular reorientation and local environment. cdnsciencepub.com | Simulation of NMR spectra based on the molecule's dynamic model and electronic structure. cdnsciencepub.com |

| ¹H and ¹³C NMR | Minor shifts in chemical shifts and coupling constants compared to the non-deuterated compound. | Calculation of magnetic shielding tensors, taking into account the altered conformational populations. |

| Infrared (IR) & Raman Spectroscopy | Appearance of C-D stretching and bending modes at lower frequencies; shifts in other skeletal modes. unam.mx | Ab initio and DFT calculations of vibrational frequencies and intensities. aip.org |

| UV-Vis Spectroscopy | Small shifts in the origins of electronic transitions (isotopic shifts). osti.gov | Calculation of ground and excited state energies and vibrational structures. researchgate.net |

Role As a Standard in Quantitative Analytical Research

Development of Isotope Dilution Mass Spectrometry (IDMS) Methods

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative results. The method involves adding a known amount of an isotopically labeled standard, such as 1,2-Dimethoxybenzene-4,5-D2, to a sample before any processing steps. hcmuaf.edu.vn The ratio of the naturally occurring analyte to the labeled standard is then measured by a mass spectrometer. Since the standard is added at the beginning, any analyte loss during sample preparation will affect both the analyte and the standard equally, leaving their ratio unchanged. medchemexpress.com This principle makes IDMS a definitive method, as it can compensate for incomplete extraction and matrix effects, leading to highly accurate and precise quantification. hcmuaf.edu.vnmedchemexpress.com

Validating an analytical method ensures that it is fit for its intended purpose. For trace analysis, this involves demonstrating adequate performance in several key areas. When using this compound in an IDMS method, validation protocols assess characteristics such as selectivity, sensitivity, accuracy, and precision. nih.gov

Selectivity and Specificity: The method must be able to distinguish the analyte from other components in the matrix. The use of mass spectrometry provides high selectivity, and the unique mass of the deuterated standard ensures it does not interfere with the analyte signal.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of an analyte that can be reliably detected and quantified. For instance, in the analysis of off-flavor compounds in wine using stable isotope dilution analysis (SIDA), LODs and LOQs in the sub-ng/L range have been achieved, which is crucial for compounds with low odor thresholds. uni-due.de Similarly, a validated method for bisphenols in honey achieved LODs between 0.2–1.5 µg/kg. vscht.cz

Linearity and Range: The method's response should be proportional to the analyte concentration over a specified range. Calibration curves are constructed using the ratio of the analyte signal to the internal standard signal.

Accuracy and Precision: Accuracy (trueness) is determined by analyzing certified reference materials or by performing recovery studies on spiked samples. Precision, measured as repeatability (within-day) and intermediate precision (between-day), is typically expressed as a relative standard deviation (RSD). For many validated methods, acceptable recovery is often within 70-120%, with RSDs below 15-20%. au.dktandfonline.com

A summary of typical validation parameters for trace analysis methods is presented below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | Correlation coefficient of the calibration curve. | > 0.99 |

| Accuracy (Recovery) | Percentage of known analyte amount recovered from a spiked matrix. | 70-120% |

| Precision (RSD) | Relative Standard Deviation of replicate measurements. | < 15-20% |

| LOD | Lowest analyte concentration producing a signal-to-noise ratio (S/N) of 3. | Method-dependent |

| LOQ | Lowest analyte concentration quantifiable with acceptable precision and accuracy (S/N of 10). | Method-dependent |

This table presents generalized acceptance criteria for trace analysis method validation; specific values may vary based on regulatory guidelines and application.

The analysis of 1,2-dimethoxybenzene (B1683551) (veratrole) and related compounds is important in both environmental monitoring and food science, as they can be pollutants or key flavor/aroma contributors.

In environmental analysis , stable isotope dilution methods are used to determine semivolatile organic compounds in municipal and industrial discharges. nih.gov A quantitative pyrolysis-GC/MS protocol was developed to quantify tire tread particles in environmental matrices like soil and sediment, where the use of deuterated internal standards was critical to correct for variable analyte recovery caused by matrix effects and sample size. researchgate.net

In food science , the precise quantification of aroma compounds is essential for quality control. 1,2-Dimethoxybenzene has been identified as a key aroma compound in products like roasted coffee and Pu-erh tea, and its appearance can indicate spoilage in foods like bananas. hcmuaf.edu.vnresearchgate.netlcms.cz A study on liquid smoke flavorings used an optimized isotope dilution SPME-GC/MS method to quantify various components, including methoxy (B1213986) benzenes like veratrole. nih.govnih.gov The use of isotopically labeled standards was crucial for compensating for matrix effects and ensuring accurate quantification. nih.gov Similarly, SIDA has been applied to quantify potent off-flavor compounds in wine, demonstrating the power of the technique for ensuring food quality. uni-due.de

Internal Standard for Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS)

In chromatographic methods coupled with mass spectrometry (GC-MS, LC-MS), this compound is an exemplary internal standard. Because it has nearly identical chromatographic retention time and ionization efficiency to the unlabeled veratrole, it co-elutes and is detected alongside the analyte. nih.govmdpi.com This allows it to compensate for variations in injection volume, sample loss during preparation, and fluctuations in the MS detector response. mdpi.com

To achieve the highest accuracy, both sample preparation and instrumental parameters must be carefully optimized. The use of a deuterated internal standard like this compound is integral to this process.

For sample preparation , techniques like headspace solid-phase microextraction (HS-SPME) are often used for volatile analytes in complex matrices such as food flavorings or coffee. nih.govmdpi.com Method development involves optimizing multiple factors. For instance, in the analysis of smoke flavorings, a statistically based experimental design was used to optimize SPME parameters. nih.govnih.gov

The table below shows an example of optimized parameters for an SPME-GC/MS method for analyzing volatile compounds, including 1,2-dimethoxybenzene, in a food-related matrix. nih.govnih.gov

| Parameter | Optimized Condition |

| SPME Fiber | Polydimethylsiloxane/divinylbenzene (PDMS/DVB) |

| Extraction Temperature | 60°C |

| Extraction Time | 30 min |

| Desorption Temperature | 250°C |

| Desorption Time | 180 s |

| Agitation Speed | 250 rpm |

Data derived from a study on liquid smoke flavorings. nih.govnih.gov

For instrumental parameters , optimization in GC-MS involves the temperature program, carrier gas flow rate, and mass spectrometer settings (e.g., scan range, ionization energy). In LC-MS, the mobile phase composition, gradient elution profile, and ion source parameters are key variables that need to be fine-tuned to ensure good peak shape, separation, and detection sensitivity. science.govnih.gov

Complex matrices, such as those found in food and environmental samples, contain numerous compounds that can interfere with the analysis of the target analyte. This "matrix effect" can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification.

The use of a co-eluting, stable isotope-labeled internal standard like this compound is considered the gold standard for mitigating matrix effects. Because the standard and the analyte experience the same signal suppression or enhancement, the ratio of their peak areas remains constant. mdpi.com This effectively cancels out the matrix effect, leading to a significant improvement in the accuracy and reproducibility of the results. This approach has been successfully demonstrated in the analysis of pesticides in various cannabis matrices and prenylated flavonoids in beer, where deuterated standards ensured accurate quantification despite the complexity of the samples.

Advanced Applications in Chemical Biology and Materials Science Research

Deuterium (B1214612) as a Probe in Enzyme Reaction Mechanisms (In Vitro Studies)